molecular formula C16H11N3O10S2 B12437773 2-(4-Nitrophenylazo)chromotropic acid CAS No. 4682-47-7

2-(4-Nitrophenylazo)chromotropic acid

Cat. No.: B12437773
CAS No.: 4682-47-7
M. Wt: 469.4 g/mol
InChI Key: UFCRMQZBTRPTQR-UHFFFAOYSA-N
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Description

2-(4-Nitrophenylazo)chromotropic acid, also known as Chromotrope 2B or Acid Red 176, is a synthetic azo dye. It is widely used in various scientific and industrial applications due to its vibrant color and chemical properties. The compound has the molecular formula C16H9N3Na2O10S2 and a molecular weight of 513.37 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenylazo)chromotropic acid typically involves the diazotization of 4-nitroaniline followed by coupling with chromotropic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the proper formation of the azo bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified and crystallized for use in various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenylazo)chromotropic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Nitrophenylazo)chromotropic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenylazo)chromotropic acid involves its ability to form complexes with metal ions and interact with biological molecules. The azo bond and nitro group play crucial roles in its reactivity and binding properties. The compound can undergo various chemical transformations, leading to its diverse applications in different fields .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenylazo)chromotropic acid disodium salt
  • Chromotrope 2R
  • Acid Red 87

Uniqueness

This compound stands out due to its specific azo structure and the presence of the nitro group, which imparts unique chemical properties. Its ability to form highly colored complexes makes it particularly valuable in analytical and industrial applications .

Properties

CAS No.

4682-47-7

Molecular Formula

C16H11N3O10S2

Molecular Weight

469.4 g/mol

IUPAC Name

4,5-dihydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C16H11N3O10S2/c20-12-7-11(30(24,25)26)5-8-6-13(31(27,28)29)15(16(21)14(8)12)18-17-9-1-3-10(4-2-9)19(22)23/h1-7,20-21H,(H,24,25,26)(H,27,28,29)

InChI Key

UFCRMQZBTRPTQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)[N+](=O)[O-]

Origin of Product

United States

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